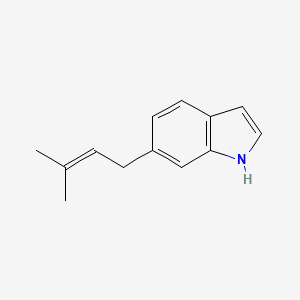
6-Prenylindol
Übersicht
Beschreibung
6-Prenylindole is an antifungal agent that can be isolated from Streptomyces . It has also been found to possess antimalarial properties . The compound’s chemical structure consists of a 6-prenyl substitution on the indole ring.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen der Verbindung erstrecken sich über mehrere Bereiche:
Chemie: Forscher untersuchen seine Reaktivität und verwenden es als Baustein für komplexere Moleküle.
Biologie: 6-Prenylindol kann biologische Aktivität aufweisen, was es für Studien zu zellulären Prozessen relevant macht.
Medizin: Seine antifungalen und antimalariellen Eigenschaften könnten die Entwicklung von Medikamenten inspirieren.
Industrie: Wenn skalierbare Produktionsmethoden etabliert sind, könnte es Anwendungen in der Pharmazie oder Agrochemie finden.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist ein aktives Forschungsgebiet. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen, die mit der Hemmung des Pilzwachstums und der antimalariellen Aktivität zusammenhängen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Prenylindole is primarily an antifungal agent . It has been isolated from the bacterium Streptomyces , and it exhibits significant activity against a variety of fungal species
Mode of Action
It is known that the compound interacts with its targets in a way that inhibits fungal growth . The presence of the allyl side chain in the molecule is believed to be important for its bioactivity .
Biochemical Pathways
6-Prenylindole is a product of the secondary metabolite biosynthesis in Streptomyces . An enzyme catalyzing the transfer of a dimethylallyl group to the C-6 indole ring, which is a key step in the biosynthesis of 6-Prenylindole, has been identified . This enzyme, a novel indole prenyltransferase, shows the highest catalytic efficiency for L-Trp in the presence of dimethylallyl pyrophosphate (DMAPP), suggesting that it is a 6-dimethylallyl-L-Trp synthase .
Result of Action
The primary result of 6-Prenylindole’s action is the inhibition of fungal growth . This makes it a valuable compound in the development of antifungal treatments.
Action Environment
The action, efficacy, and stability of 6-Prenylindole can be influenced by various environmental factors. For instance, the production of 6-Prenylindole in Streptomyces can be affected by the bacterium’s growth conditions . Additionally, the compound’s antifungal activity may vary depending on the specific strain of fungus and its growth environment
Biochemische Analyse
Biochemical Properties
6-Prenylindole plays a significant role in biochemical reactions, particularly due to its antifungal and antimalarial activities . It interacts with various enzymes and proteins, including those involved in the inhibition of fungal growth and the suppression of malarial parasites . The compound has been shown to be active against Alternaria brassicicola and Fusarium oxysporum, as well as drug-resistant Plasmodium falciparum . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
6-Prenylindole exerts notable effects on various cell types and cellular processes. It influences cell function by inhibiting the growth of fungal pathogens and malarial parasites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of pathogenic activity . For instance, it inhibits the formation of infection hyphae in fungal cells, thereby preventing the spread of infection .
Molecular Mechanism
The molecular mechanism of 6-Prenylindole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific enzymes and proteins, disrupting their normal function and leading to the inhibition of fungal and malarial growth . Additionally, 6-Prenylindole has been shown to induce changes in gene expression, further contributing to its antifungal and antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Prenylindole have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years when stored at -20°C . Over time, 6-Prenylindole maintains its antifungal and antimalarial activities, although its efficacy may vary depending on the experimental conditions . Long-term studies have shown that the compound continues to inhibit pathogenic growth without significant degradation .
Dosage Effects in Animal Models
The effects of 6-Prenylindole vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal and malarial growth without causing adverse effects . At higher doses, 6-Prenylindole may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Prenylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its antifungal and antimalarial activities . The compound’s metabolism leads to the production of various prenylidol derivatives, which contribute to its bioactivity . These metabolic pathways highlight the compound’s potential for use in drug development and therapeutic interventions.
Transport and Distribution
Within cells and tissues, 6-Prenylindole is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which determine its bioavailability and efficacy . Understanding the transport and distribution mechanisms of 6-Prenylindole is crucial for optimizing its therapeutic potential.
Subcellular Localization
6-Prenylindole’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antifungal and antimalarial effects . Targeting signals and post-translational modifications influence the localization of 6-Prenylindole, ensuring its effective action against pathogens .
Vorbereitungsmethoden
The synthetic routes for 6-Prenylindole are not extensively documented, but it can be obtained from Streptomyces cultures. Industrial production methods may involve fermentation or chemical synthesis, but specific details remain scarce.
Analyse Chemischer Reaktionen
6-Prenylindol unterliegt wahrscheinlich verschiedenen Reaktionen, die typisch für Indolderivate sind. Zu diesen Reaktionen gehören Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind kontextabhängig und erfordern weitere Untersuchungen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden Modifikationen der Prenylgruppe oder des Indolrings beinhalten.
Vergleich Mit ähnlichen Verbindungen
Während die Einzigartigkeit von 6-Prenylindol in seiner Prenylsubstitution liegt, können andere Indolderivate ähnliche Eigenschaften aufweisen. Einige verwandte Verbindungen sind Indol, Tryptophan und andere prenylierte Indole.
Eigenschaften
IUPAC Name |
6-(3-methylbut-2-enyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLHPMIWLQNHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


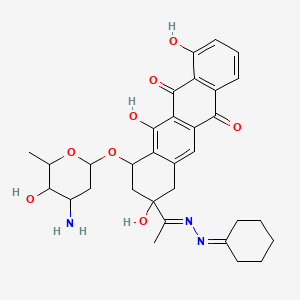
![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
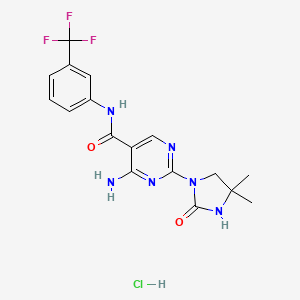
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)

![2-[1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid](/img/structure/B1243448.png)
![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)


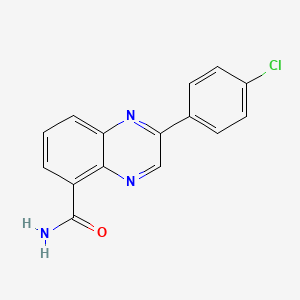
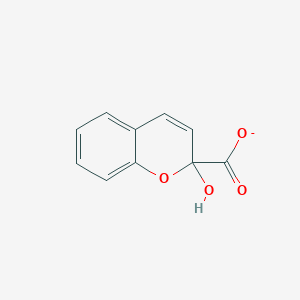
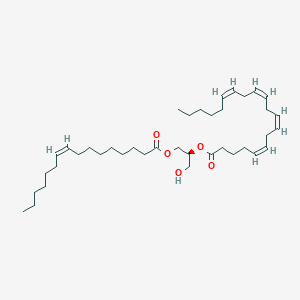
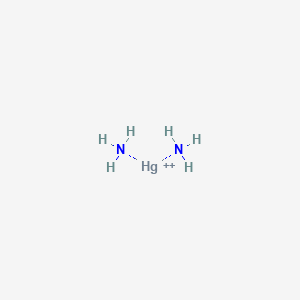
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)
